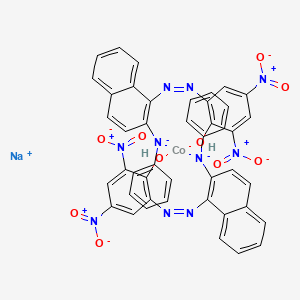
β-Cyclogeranyltriphenylphosphonium Bromide-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
β-Cyclogeranyltriphenylphosphonium Bromide-d5 is a stable isotope-labeled compound with the molecular formula C28H27D5BrP and a molecular weight of 484.46 . It is an isotopically labeled analogue of Cyclogeranyltriphenylphosphonium Bromide, which is used in the preparation of Retinoic Acid derivatives and Retinoid analogs. This compound is significant in various fields of scientific research, including chemistry, biology, medicine, and industry.
准备方法
The synthesis of β-Cyclogeranyltriphenylphosphonium Bromide-d5 involves the reaction of Cyclogeranyltriphenylphosphonium Bromide with deuterium-labeled reagents. The reaction conditions typically include the use of solvents such as chloroform, methanol, and dichloromethane. The compound is slightly soluble in these solvents and is stored at -20°C to maintain its stability. Industrial production methods involve strict process parameter control to ensure product quality and one-to-one custom synthesis for special structural needs.
化学反应分析
β-Cyclogeranyltriphenylphosphonium Bromide-d5 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may yield deuterated analogs.
科学研究应用
β-Cyclogeranyltriphenylphosphonium Bromide-d5 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is used in metabolic research to study metabolic pathways in vivo in a safe manner.
Medicine: It is used in clinical diagnostics and imaging, as well as in the treatment of various diseases.
作用机制
The mechanism of action of β-Cyclogeranyltriphenylphosphonium Bromide-d5 involves its interaction with molecular targets and pathways. As an isotopically labeled compound, it is used to trace metabolic pathways and study the effects of deuterium labeling on biological systems. The compound’s interaction with retinoid receptors and its role in the preparation of Retinoic Acid derivatives suggest its involvement in cellular signaling pathways and gene expression regulation.
相似化合物的比较
β-Cyclogeranyltriphenylphosphonium Bromide-d5 is unique due to its stable isotope labeling, which allows for precise tracing and analysis in scientific research. Similar compounds include:
Cyclogeranyltriphenylphosphonium Bromide: The non-deuterated analogue used in the preparation of Retinoic Acid derivatives.
Triphenyl[(2,6,6-trimethyl-1-cyclohexen-1-yl)methyl]phosphonium Bromide: Another analogue with similar applications in retinoid research.
属性
CAS 编号 |
78995-97-8 |
|---|---|
分子式 |
C28H32BrP |
分子量 |
484.472 |
IUPAC 名称 |
[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H32P.BrH/c1-23-14-13-21-28(2,3)27(23)22-29(24-15-7-4-8-16-24,25-17-9-5-10-18-25)26-19-11-6-12-20-26;/h4-12,15-20H,13-14,21-22H2,1-3H3;1H/q+1;/p-1/i1D3,14D2; |
InChI 键 |
ILCRIYBFEOAUEZ-QHZJUOFTSA-M |
SMILES |
CC1=C(C(CCC1)(C)C)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
同义词 |
Triphenyl[(2,6,6-trimethyl-1-cyclohexen-1-yl)methyl]phosphonium Bromide-d5; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


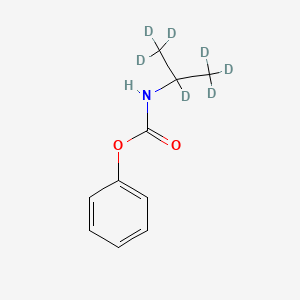
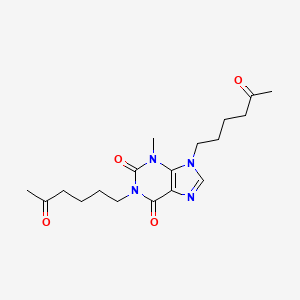
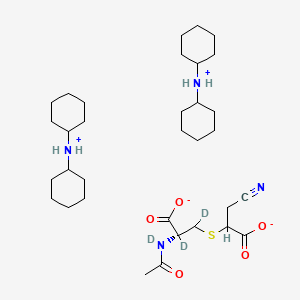
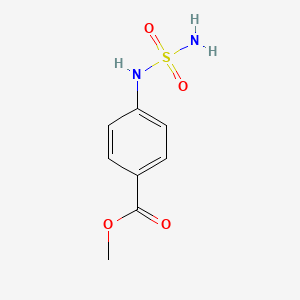

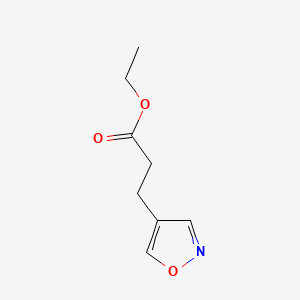
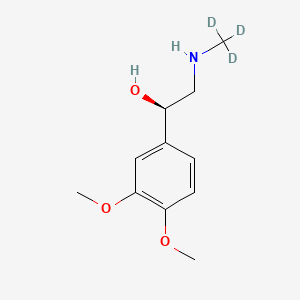
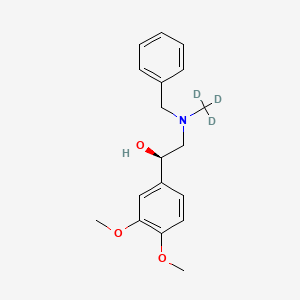

![4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde](/img/structure/B589683.png)
